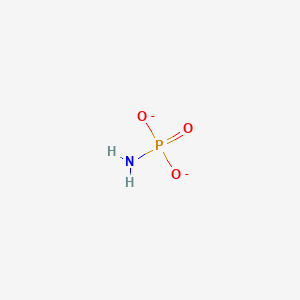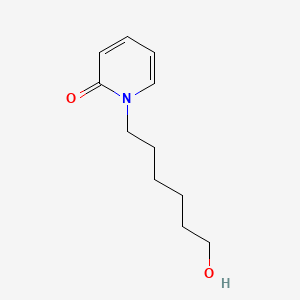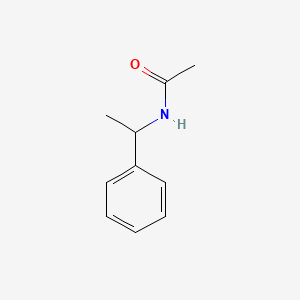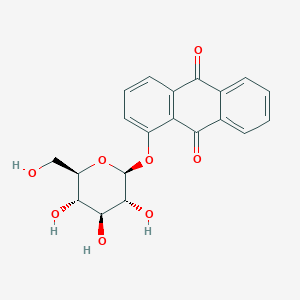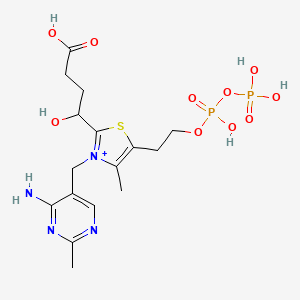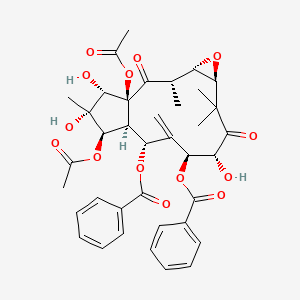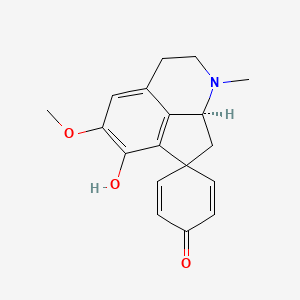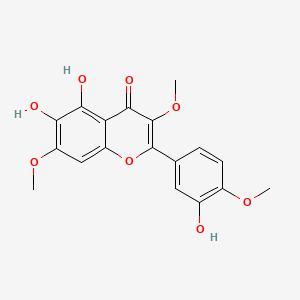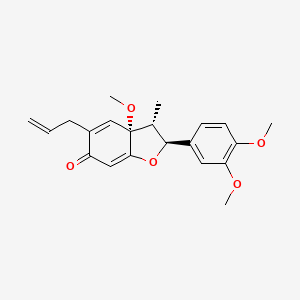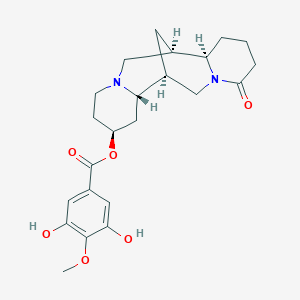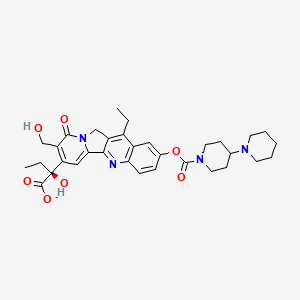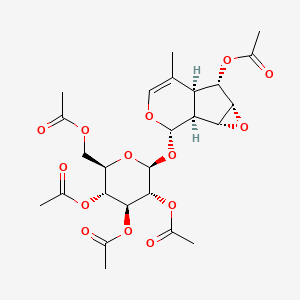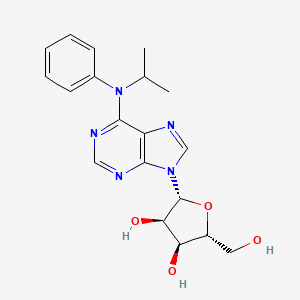
Isopropylphenyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N-phenyl-adenosine. Antilipemic agent. Synonym: TH 162.
Wissenschaftliche Forschungsanwendungen
Alternative to Xylene in Tissue Processing
Isopropylphenyladenosine has been evaluated as an alternative to xylene in the processing of tissue in anatomical pathology. This study compared sections processed with xylene and those processed using isopropylphenyladenosine, focusing on the quality of slides produced, particularly regarding histochemical and immunohistochemical stains (Bettington, 2011).
Study of Soil Microbial Communities
Research on the metabolism of isopropylphenyladenosine in soil explored its degradation and the dynamics of the microbial communities involved. This study provided insights into the side chain and ring metabolism of isopropylphenyladenosine in different soil conditions, revealing how microbial communities respond to and metabolize this compound (Bending, Shaw, & Walker, 2001).
Molecular Scaffold in Biochemical Studies
Isopropylphenyladenosine has been used as a molecular scaffold for introducing modifications in the ribose moiety of adenosine. This application is significant in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).
Environmental Impact Studies
Studies have examined the environmental impact of isopropylphenyladenosine, particularly its toxicity and reactivity in agricultural contexts, such as its effects on the oxidative stress and antioxidant responses in wheat plants (Yin, Jiang, Song, & Yang, 2008).
Bioengineering Applications
Poly(N-isopropyl acrylamide), related to isopropylphenyladenosine, has been widely used in bioengineering for the nondestructive release of biological cells and proteins, indicating the potential of isopropylphenyladenosine derivatives in biomedical applications (Cooperstein & Canavan, 2010).
Eigenschaften
CAS-Nummer |
29193-86-0 |
|---|---|
Molekularformel |
C19H23N5O4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
FOQCCKILBKXEHH-NVQRDWNXSA-N |
Isomerische SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Kanonische SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonyme |
Isopropylphenyladenosine L Phenylisopropyladenosine L-Phenylisopropyladenosine N(6)-Phenylisopropyl-Adenosine Phenylisopropyladenosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
